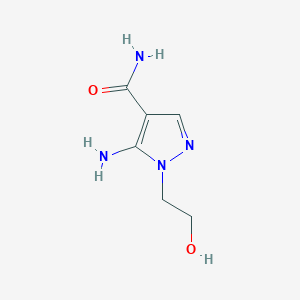

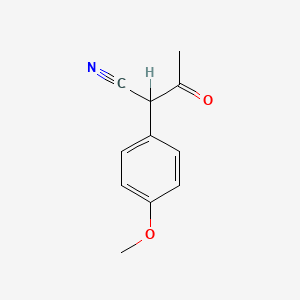

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-nitro-1,2,3-triazoles, which are structurally related to methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate, can be achieved from sodium azide and gem-dinitro compounds. These compounds are derived from dinitroacetic acid ester through several transformations. This method provides a chemoselective approach to synthesizing 4-nitro-5-amino- and 4,5-dinitro-1,2,3-triazoles, highlighting the versatility of nitro triazole compounds in synthesis (Baryshnikov et al., 1992).

Molecular Structure Analysis

In the context of molecular structure analysis, 1,2,4-triazole derivatives exhibit a range of structural configurations due to their synthesis routes. For instance, the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with nitrosofurazan derivatives leads to energetic materials with optimal oxygen balance and high decomposition onset temperatures, indicating the structural stability and potential energetic applications of these materials (Gulyaev et al., 2021).

Chemical Reactions and Properties

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate and its derivatives undergo various chemical reactions, contributing to their chemical diversity and potential applications. For example, the nitration of 4-nitro-1,2,3-triazole can yield 2,4-dinitro-1,2,3-triazole, a process that illustrates the chemical reactivity of triazole compounds towards further functionalization (Baryshnikov et al., 1992).

Physical Properties Analysis

The physical properties of methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate derivatives, such as density and thermal stability, are crucial for their potential applications. The synthesized compounds from 1-amino-3-nitro-1H-1,2,4-triazole exhibit high densities and decomposition onset temperatures, indicating their suitability for use in energetic materials (Gulyaev et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents and the ability to form stable structures, are integral to understanding the applications of methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate. The formation of stable complexes with different substituents, as shown in the synthesis and reactivity studies, highlights the compound's versatility and potential for further exploration in materials science (Gulyaev et al., 2021).

科学的研究の応用

Synthesis and Biological Activity

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate and its derivatives have been explored in the synthesis of various compounds with biological activities. For instance, benzimidazole acetic acid derivatives, associated with 1,2,4-triazolone, have shown promising anti-tubercular and antimicrobial activities (Maste, Jeyarani, Kalekar, & Bhat, 2011).

Sustainable Synthesis Applications

A metal-free process for synthesizing related compounds like 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions has been developed. This method is environmentally benign, atom economical, and highly selective (Tortoioli et al., 2020).

Reactions and Derivatives

3-Nitro-1,2,4-triazol-5-one derivatives, including monomethyl derivatives, show diverse reactions with compounds like methyl vinyl ketone and formaldehyde, leading to various products and derivatives (Kofman, Zhukova, & Pevzner, 1981).

Pharmacological Properties

Compounds like 4-methyl-4H-1,2,4-triazole-3-thiol, when reacted with ethyl bromoacetate, lead to derivatives with potential pharmacological properties, particularly on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).

Energetic Material Research

1,2,4-Triazoles, including methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate derivatives, are studied for their potential as energetic materials in applications like solid composite propellants (Gulyaev et al., 2021).

Antibacterial Activity

Derivatives of 1,2,4-triazoles have shown significant antibacterial activity against various bacteria, suggesting their potential in medical applications (Kumari et al., 2017).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O4/c1-13-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBISXCYXLGZZFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60317868 |

Source

|

| Record name | Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |

CAS RN |

70965-23-0 |

Source

|

| Record name | 70965-23-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267356.png)